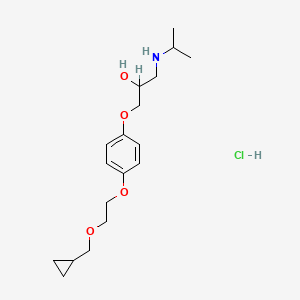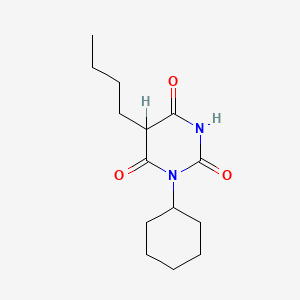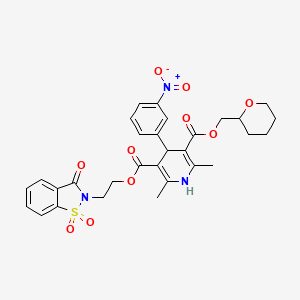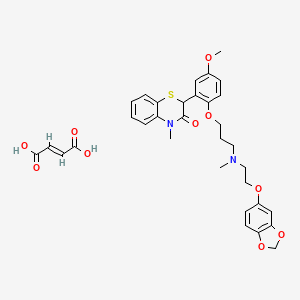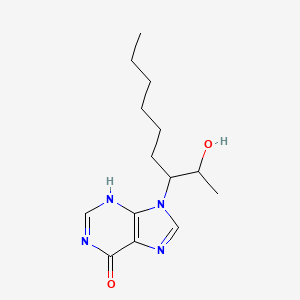
莫沙必利
概述
描述
莫沙必利是一种胃动力药,作为选择性5-羟色胺5-HT4受体激动剂。它主要用于刺激胃肠道运动并加速胃排空。 莫沙必利通常用于治疗胃炎、胃食管反流病、功能性消化不良和肠易激综合征 .
科学研究应用
莫沙必利具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究胃动力药的动力学和机制。
生物学: 莫沙必利用于研究以了解其对胃肠道运动的影响及其与5-羟色胺受体的相互作用。
作用机制
莫沙必利通过作为选择性5-羟色胺5-HT4受体激动剂发挥作用。这种作用会增加乙酰胆碱的释放,从而刺激胃肠道运动。
生化分析
Biochemical Properties
Mosapride interacts with the 5HT4 receptors in the gastrointestinal tract . These interactions accelerate gastric emptying throughout the whole of the gastrointestinal tract in humans .
Cellular Effects
Mosapride exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects . It also promotes neurogenesis in the gastrointestinal tract which may prove useful in certain bowel disorders . The neurogenesis is due to Mosapride’s effect on the 5-HT4 receptor where it acts as an agonist .
Molecular Mechanism
Mosapride acts as a selective 5HT4 agonist . This means it binds to the 5HT4 receptors, stimulating them and leading to increased gastrointestinal motility . , blocking the action of serotonin at these receptors.
Dosage Effects in Animal Models
In animal models, Mosapride has been shown to enhance defecation responses . A small study in patients with Parkinson’s disease and multiple system atrophy has suggested a beneficial effect of Mosapride on constipation .
Metabolic Pathways
It is known that Mosapride acts as a selective 5HT4 agonist , suggesting it may be involved in serotonin signaling pathways.
Subcellular Localization
Given its role as a gastroprokinetic agent, it is likely that Mosapride primarily acts at the cell surface, where it interacts with 5HT4 receptors .
准备方法
合成路线和反应条件
莫沙必利的合成涉及多个步骤,从2-氯甲苯开始。第一步是将2-氯甲苯硝化,形成2-氯-4-硝基甲苯。然后将该中间体进行还原,得到2-氯-4-氨基甲苯。下一步是将2-氯-4-氨基甲苯乙氧基化,形成4-氨基-5-氯-2-乙氧基甲苯。 然后将该化合物与4-(4-氟苄基)吗啉反应生成莫沙必利 .
工业生产方法
在工业环境中,通常采用湿法制粒和压片法制备莫沙必利柠檬酸盐。该过程包括将莫沙必利柠檬酸盐溶解在合适的溶剂中,然后与乳糖、微晶纤维素和聚乙烯吡咯烷酮等赋形剂混合。 然后将混合物制粒、干燥并压成片剂 .
化学反应分析
反应类型
莫沙必利会发生各种化学反应,包括:
氧化: 莫沙必利可以被氧化形成其相应的N-氧化物衍生物。
还原: 在莫沙必利的合成过程中,中间体2-氯-4-硝基甲苯中的硝基被还原为氨基。
取代: 乙氧基化步骤涉及亲核取代反应,其中引入乙氧基。
常用试剂和条件
氧化: 可以使用过氧化氢或间氯过氧苯甲酸等常见氧化剂。
还原: 通常采用在钯催化剂存在下的氢气或酸性条件下的铁粉等还原剂。
取代: 在碱性条件下可以使用乙醇或碘乙烷作为乙氧基化剂。
主要产物
从这些反应中形成的主要产物包括莫沙必利的N-氧化物衍生物、2-氯-4-氨基甲苯和4-氨基-5-氯-2-乙氧基甲苯。
相似化合物的比较
类似化合物
西沙必利: 另一种作为5-羟色胺5-HT4受体激动剂的胃动力药,但由于其心脏毒性而被撤出市场。
替加色罗: 一种选择性5-羟色胺5-HT4受体激动剂,用于治疗便秘型肠易激综合征。
普鲁卡必利: 一种高度选择性的5-羟色胺5-HT4受体激动剂,用于治疗慢性便秘。
莫沙必利的独特性
莫沙必利在作为5-羟色胺5-HT4受体激动剂和5-羟色胺5-HT3受体拮抗剂方面的双重作用是独一无二的。 这种双重机制提高了其刺激胃肠道运动的功效,同时最大限度地减少了心脏毒性等副作用,而心脏毒性是西沙必利等其他胃动力药所关心的问题 .
属性
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELFRMCRYSPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048408 | |
| Record name | Mosapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112885-41-3 | |
| Record name | Mosapride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mosapride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mosapride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mosapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOSAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8MFJ1C0BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mosapride citrate is a selective serotonin 5-HT4 receptor agonist. [, , ] Binding to 5-HT4 receptors, primarily located in the enteric nervous system of the gastrointestinal (GI) tract, stimulates the release of acetylcholine. [, ] This acetylcholine release enhances GI motility by increasing the frequency and strength of contractions in the stomach, small intestine, and colon. [, , ]
ANone:
A: While specific stability data is not extensively discussed in the papers, one study explored a bi-coated combination capsule containing Mosapride and probiotics. [] This formulation aimed to improve Mosapride's solubility and protect the probiotics from degradation in the acidic environment of the stomach. Differential scanning calorimetry (DSC) suggested that Mosapride within the polymer coating underwent amorphization or molecular dispersion, potentially enhancing its solubility. [] This study highlights the importance of formulation strategies for optimizing Mosapride delivery.
ANone:
- Absorption: Mosapride is primarily absorbed in the small intestine. Food intake significantly affects its absorption rate and extent. []
- Distribution: Mosapride and its metabolites are widely distributed in various tissues, with the highest concentrations found in the duodenum and cecum. []
- Metabolism: Mosapride undergoes significant first-pass metabolism, primarily by CYP3A enzymes in the liver. [, ] One major metabolite, des-p-fluorobenzyl Mosapride (M1), possesses 5-HT3 receptor antagonist activity. []
- Excretion: Mosapride is excreted through urine, feces, and bile. Interestingly, the metabolite M2 (Mosapride-N-oxide) represents a significant portion of the excreted dose, particularly in urine. []
ANone:
- In vitro: Mosapride enhances electrically stimulated contractions in isolated guinea pig ileum preparations. [, , ] It also displays 5-HT4 receptor binding affinity in guinea pig ileum, although weaker than Cisapride. []
- In vivo: Animal studies demonstrate Mosapride's efficacy in improving gastric emptying in various models, including those with induced gastric emptying delay. [, , , ] Studies in dogs show that Mosapride, in addition to its prokinetic effects, might offer protection against prednisolone-induced gastric mucosal injury. [] This protective effect might be linked to its ability to improve gastric emptying and reduce the incidence of vomiting. []
ANone: The provided research papers do not discuss resistance mechanisms specifically related to Mosapride.
ANone: Several analytical methods are employed for Mosapride analysis:
- HPLC: High-performance liquid chromatography (HPLC) coupled with UV or MS/MS detection is commonly used for quantifying Mosapride and its metabolites in various matrices, including plasma, pharmaceutical formulations, and tissues. [, , , ]
- TLC: Thin-layer chromatography (TLC) offers a simpler alternative for the simultaneous quantitation of Mosapride with other drugs in pharmaceutical products. []
ANone:
- Domperidone: Similar to Mosapride, Domperidone is a dopamine antagonist with prokinetic properties. Studies comparing their efficacy in treating functional dyspepsia yielded mixed results, with some indicating comparable efficacy. [, ]
- Cisapride: While a potent 5-HT4 agonist, Cisapride's use is limited by its potential for serious cardiac side effects. [, ] Studies show that Mosapride exhibits a more favorable safety profile, particularly regarding cardiac risks. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
